
2-Cyclopropylidene-1,1-dimethoxycyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropylidene-1,1-dimethoxycyclohexane is an organic compound with the molecular formula C11H18O2 It is a derivative of cyclohexane, featuring a cyclopropylidene group and two methoxy groups attached to the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylidene-1,1-dimethoxycyclohexane typically involves the reaction of cyclohexanone with methanol in the presence of an acid catalyst to form 1,1-dimethoxycyclohexane. This intermediate is then subjected to a cyclopropanation reaction using a suitable carbene precursor, such as diazomethane or a metal-carbene complex, to introduce the cyclopropylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropylidene-1,1-dimethoxycyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropylidene group to a cyclopropyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Cyclohexanone derivatives or cyclohexane carboxylic acids.
Reduction: Cyclopropyl-1,1-dimethoxycyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropylidene-1,1-dimethoxycyclohexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-Cyclopropylidene-1,1-dimethoxycyclohexane involves its interaction with various molecular targets and pathways. The cyclopropylidene group can participate in cycloaddition reactions, forming new ring structures. The methoxy groups can act as electron-donating groups, influencing the reactivity of the compound. These interactions can lead to the formation of new chemical bonds and the modulation of biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Dimethoxycyclohexane: Lacks the cyclopropylidene group, making it less reactive in certain cycloaddition reactions.
Cyclohexanone dimethyl acetal: Similar structure but without the cyclopropylidene group.
Cyclopropylidene derivatives: Compounds with similar cyclopropylidene groups but different substituents on the cyclohexane ring.
Uniqueness
2-Cyclopropylidene-1,1-dimethoxycyclohexane is unique due to the presence of both the cyclopropylidene group and the methoxy groups on the same carbon atom
Eigenschaften
CAS-Nummer |
66115-38-6 |
|---|---|
Molekularformel |
C11H18O2 |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
2-cyclopropylidene-1,1-dimethoxycyclohexane |
InChI |
InChI=1S/C11H18O2/c1-12-11(13-2)8-4-3-5-10(11)9-6-7-9/h3-8H2,1-2H3 |
InChI-Schlüssel |
OTIDAJWCCHMSSK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CCCCC1=C2CC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



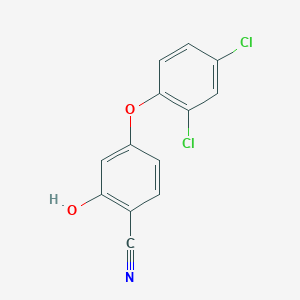
![2,2'-Sulfanediylbis[N-(propan-2-yl)benzamide]](/img/structure/B14462403.png)
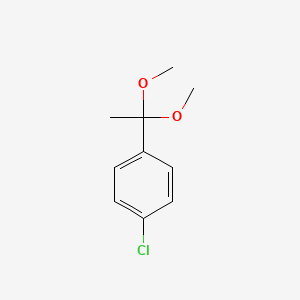
![1-[(Benzyloxy)methyl]cyclohexan-1-ol](/img/structure/B14462405.png)
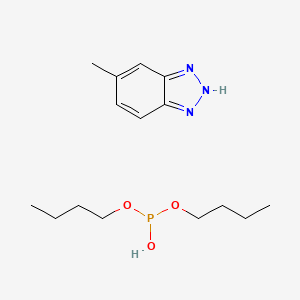

![2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)acetic acid](/img/structure/B14462433.png)
![2,2'-Disulfanediylbis[4,5-bis(4-methoxyphenyl)-1H-imidazole]](/img/structure/B14462447.png)
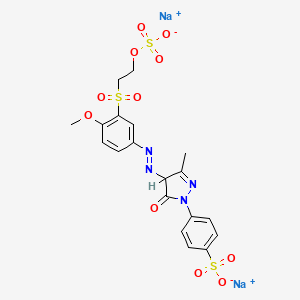

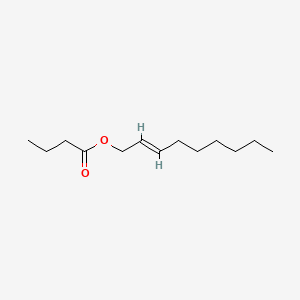
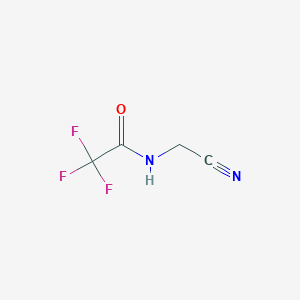
![3-[4-(Benzyloxy)phenyl]-5-(propoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14462474.png)
